Cas no 1235475-17-8 (methyl 4-amino-6-chloropyridine-2-carboxylate)

Methyl 4-amino-6-chloropyridine-2-carboxylate is a versatile heterocyclic compound featuring both amino and ester functional groups on a chlorinated pyridine backbone. Its molecular structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The presence of reactive sites allows for further functionalization, enabling applications in medicinal chemistry, such as the synthesis of kinase inhibitors or antibacterial agents. The chlorine substituent enhances electrophilic reactivity, facilitating selective cross-coupling reactions. This compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its well-defined properties make it a preferred choice for research and industrial applications requiring precise molecular modifications.
methyl 4-amino-6-chloropyridine-2-carboxylate structure
1235475-17-8 structure
商品名:methyl 4-amino-6-chloropyridine-2-carboxylate
CAS番号:1235475-17-8
MF:C7H7N2O2Cl
メガワット:186.59568
MDL:MFCD18206770
CID:828271
PubChem ID:53485174

methyl 4-amino-6-chloropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-amino-6-chloropicolinate
    • methyl 4-amino-6-chloropyridine-2-carboxylate
    • SB13065
    • SY234064
    • 2-Pyridinecarboxylic acid, 4-amino-6-chloro-, methyl ester
    • DB-352019
    • MFCD18206770
    • P17484
    • AKOS023832746
    • VTKRZCSODFXSCT-UHFFFAOYSA-N
    • AS-54091
    • methyl4-amino-6-chloropyridine-2-carboxylate
    • SCHEMBL1314504
    • CS-0049058
    • DTXSID70704402
    • 1235475-17-8
    • MDL: MFCD18206770
    • インチ: InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10)
    • InChIKey: VTKRZCSODFXSCT-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=NC(=CC(=C1)N)Cl

計算された属性

  • せいみつぶんしりょう: 186.0196052g/mol
  • どういたいしつりょう: 186.0196052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.384

methyl 4-amino-6-chloropyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932909-250mg
Methyl 4-amino-6-chloropyridine-2-carboxylate
1235475-17-8 94%
250mg
¥954.90 2022-09-01
eNovation Chemicals LLC
Y1054546-10g
2-Pyridinecarboxylic acid, 4-amino-6-chloro-, methyl ester
1235475-17-8 94%
10g
$2075 2023-09-04
Chemenu
CM243846-5g
methyl 4-amino-6-chloropicolinate
1235475-17-8 95%
5g
$1320 2022-06-13
Ambeed
A473587-100mg
Methyl 4-amino-6-chloropyridine-2-carboxylate
1235475-17-8 94%
100mg
$94.0 2025-02-25
eNovation Chemicals LLC
Y1208528-100mg
methyl 4-amino-6-chloropyridine-2-carboxylate
1235475-17-8 97%
100mg
$110 2024-05-23
eNovation Chemicals LLC
Y1208528-25G
methyl 4-amino-6-chloropyridine-2-carboxylate
1235475-17-8 97%
25g
$4345 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09035-500MG
methyl 4-amino-6-chloropyridine-2-carboxylate
1235475-17-8 97%
500MG
¥ 1,386.00 2023-03-31
Chemenu
CM243846-250mg
methyl 4-amino-6-chloropicolinate
1235475-17-8 95%
250mg
$158 2022-06-13
eNovation Chemicals LLC
Y1054546-100mg
2-Pyridinecarboxylic acid, 4-amino-6-chloro-, methyl ester
1235475-17-8 94%
100mg
$130 2024-06-08
eNovation Chemicals LLC
Y1190806-1g
Methyl 4-Amino-6-chloropyridine-2-carboxylate
1235475-17-8 95%
1g
$515 2023-09-01

methyl 4-amino-6-chloropyridine-2-carboxylate 関連文献

methyl 4-amino-6-chloropyridine-2-carboxylateに関する追加情報

Methyl 4-Amino-6-Chloropyridine-2-Carboxylate: A Comprehensive Overview

Methyl 4-amino-6-chloropyridine-2-carboxylate, with the CAS number 1235475-17-8, is a significant compound in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. This compound has garnered attention due to its versatile applications in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl ester group at position 2. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of methyl 4-amino-6-chloropyridine-2-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, eliminations, and reductions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the pyridine ring and subsequent substitution reactions. These developments have not only improved yield but also reduced the environmental footprint of the synthesis process.

One of the most notable applications of methyl 4-amino-6-chloropyridine-2-carboxylate is in the pharmaceutical industry. The compound serves as an intermediate in the synthesis of various bioactive molecules, including antibiotics and anticancer agents. For example, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression. Furthermore, its ability to act as a precursor for more complex heterocyclic structures makes it invaluable in drug discovery programs.

In addition to its pharmaceutical applications, methyl 4-amino-6-chloropyridine-2-carboxylate finds utility in agrochemicals. The compound's ability to modulate plant growth and development has led to its use in the synthesis of plant growth regulators and pesticides. Recent research has focused on optimizing its bioavailability and minimizing potential environmental impacts, ensuring sustainable agricultural practices.

The chemical properties of methyl 4-amino-6-chloropyridine-2-carboxylate are heavily influenced by its substituents. The amino group at position 4 imparts basicity, while the chlorine atom at position 6 introduces electron-withdrawing effects, enhancing the compound's reactivity towards electrophilic substitutions. The methyl ester group at position 2 not only increases solubility but also facilitates further functionalization through ester exchange reactions.

Recent studies have explored the use of methyl 4-amino-6-chloropyridine-2-carboxylate in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization under mild conditions has opened new avenues for creating high-performance materials with tailored properties. Researchers have also investigated its potential as a building block for supramolecular assemblies, leveraging its ability to form hydrogen bonds and other non-covalent interactions.

In terms of safety and handling, methyl 4-amino-6-chloropyridine-2-carboxylate is generally considered non-hazardous under normal conditions. However, precautions should be taken during synthesis and handling to avoid exposure to strong oxidizing agents or extreme temperatures. Proper storage conditions include keeping the compound in a cool, dry place away from direct sunlight.

Looking ahead, the continued exploration of methyl 4-amino-6-chloropyridine-2-carboxylate's properties is expected to unlock new applications across various industries. Its role as a versatile building block in organic synthesis positions it as a key compound in future research endeavors.

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